N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide
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Overview
Description
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a synthetic organic compound that features a benzodioxin ring and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the ethanediamide group and the imidazole moiety. Common reagents used in these reactions include:
Benzodioxin precursors: such as catechol and ethylene glycol.
Imidazole derivatives: such as 1H-imidazole.
Coupling agents: such as carbodiimides for amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized under specific conditions.
Reduction: The imidazole moiety can be reduced to form different derivatives.
Substitution: Functional groups on the benzodioxin or imidazole rings can be substituted with other groups.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxin ring may yield quinone derivatives, while reduction of the imidazole moiety may produce imidazoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide may be studied for its potential as a bioactive molecule. It could interact with various biological targets, leading to potential therapeutic applications.
Medicine
In medicine, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structure may impart specific characteristics to polymers, coatings, or other materials.
Mechanism of Action
The mechanism of action of N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: leading to inhibition or activation of biological pathways.
Intercalation into DNA: affecting gene expression and cellular functions.
Modulation of signaling pathways: influencing cellular responses and processes.
Comparison with Similar Compounds
Similar Compounds
Benzodioxin derivatives: such as 1,4-benzodioxane.
Imidazole derivatives: such as 1H-imidazole-4-carboxamide.
Ethanediamide derivatives: such as N,N’-diethyl-ethanediamide.
Uniqueness
N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is unique due to its combination of a benzodioxin ring and an imidazole moiety. This structure may confer specific chemical and biological properties that are not present in other similar compounds.
Properties
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-imidazol-1-ylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c21-15(18-4-1-6-20-7-5-17-11-20)16(22)19-12-2-3-13-14(10-12)24-9-8-23-13/h2-3,5,7,10-11H,1,4,6,8-9H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXLMVSLWNZUTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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